Minocycline vs. Doxycycline: 2.68-Fold Higher Susceptibility Rate in Carbapenem-Resistant Acinetobacter baumannii by BMD
In a direct head-to-head study of 107 carbapenem-resistant Acinetobacter baumannii clinical isolates using the reference standard broth microdilution method (cation-adjusted Mueller-Hinton broth), minocycline demonstrated a susceptibility rate of 77.6%, compared with only 29% for doxycycline [1]. Tigecycline, a third-generation glycylcycline, exhibited 92.5% of isolates with MIC ≤2 μg/mL, indicating that minocycline occupies a middle ground — substantially more active than doxycycline but less potent than tigecycline — against this critically important MDR pathogen [1].
| Evidence Dimension | Susceptibility rate in carbapenem-resistant A. baumannii |
|---|---|
| Target Compound Data | 77.6% susceptible (minocycline) |
| Comparator Or Baseline | 29% susceptible (doxycycline); 92.5% with MIC ≤2 μg/mL (tigecycline) |
| Quantified Difference | Minocycline susceptibility rate 2.68-fold higher than doxycycline; 48.6 percentage point absolute difference |
| Conditions | 107 carbapenem-resistant A. baumannii clinical isolates; broth microdilution with cation-adjusted Mueller-Hinton broth; CLSI breakpoints |
Why This Matters
For researchers or clinical laboratories working with MDR A. baumannii, minocycline offers a significantly more reliable susceptibility profile than doxycycline, making it the preferred tetracycline-class agent for susceptibility testing and potential therapeutic application in this high-priority pathogen context.
- [1] Wang P, Bowden K, Kubiak JM, et al. Comparison of Minocycline Susceptibility Testing Methods for Carbapenem-Resistant Acinetobacter baumannii. J Clin Microbiol. 2016;54(12):2937-2941. View Source
